molecular formula C14H9ClF3NO B8152994 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide

4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide

Cat. No.: B8152994
M. Wt: 299.67 g/mol
InChI Key: XZUCJLOFGVGCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound integrates two pharmacologically significant motifs: a biphenyl system and a trifluoromethyl group. The biphenyl core provides a rigid, planar structure that is advantageous for engaging in pi-pi stacking interactions with aromatic residues in protein binding sites, a common feature in many enzyme and receptor targets . The incorporation of a trifluoromethyl group is a well-established strategy to enhance a molecule's lipophilicity and metabolic stability, which can positively influence the pharmacokinetic properties of a drug candidate . The specific placement of a chloro substituent and the conversion of the common carboxylic acid functionality to an amide make this molecule a versatile building block. Amides are a cornerstone in medicinal chemistry, serving as key elements for forming hydrogen bonds with biological targets and improving aqueous solubility . Researchers can utilize this amide in the synthesis of compound libraries for high-throughput screening against a range of diseases. Its structure is particularly relevant in the development of potential therapeutic agents for conditions where biphenyl-containing molecules have shown activity, such as in oncology and inflammatory diseases . Furthermore, the amide group in this compound can serve as a bioisostere for other functional groups, allowing medicinal chemists to fine-tune electronic properties, conformation, and binding affinity during structure-activity relationship (SAR) studies . This compound is offered For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

2-chloro-5-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUCJLOFGVGCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Neat Condition Aminolysis

Reacting the S-(2-pyridyl) thioester with amines under solvent-free conditions achieves high conversion rates. For example, combining 4-chloro-3'-(trifluoromethyl)biphenyl-3-thioester with ammonium hydroxide (2 equiv) at 60°C for 30 minutes furnishes the primary amide in 94% yield (PMI = 0.94). This method is ideal for volatile amines but requires rigorous temperature control to prevent decomposition.

Aqueous Micellar Systems

Incorporating 2 wt% TPGS-750-M/H₂O as a reaction medium enables amide synthesis at ambient temperatures. The surfactant solubilizes both organic reactants, facilitating a 92% yield of the target amide within 2 hours. This green chemistry approach reduces E-factor values by 60% compared to traditional organic solvents.

Solvent-Free Melt Reactions

Patent literature describes solvent-free reactions between α-hydroxycarboxylic acid esters and amines at temperatures slightly above the mixture’s melting point (typically 80–120°C). For 4-chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid derivatives, equimolar mixing of the acid ester and 3-(trifluoromethyl)aniline at 100°C for 4 hours achieves 89% conversion. Tertiary amines like triethylamine (10 mol%) accelerate the reaction by neutralizing liberated HCl.

Functional Group Compatibility and Challenges

Chloro Substituent Stability

The chloro group at the 4-position is susceptible to nucleophilic displacement under basic conditions. Mitigation strategies include:

  • Using mild bases (e.g., NaHCO₃ instead of NaOH) during workup.

  • Limiting reaction temperatures to ≤60°C in aqueous media.

Trifluoromethyl Group Inertness

The CF₃ group remains stable under both acidic and basic conditions but can induce electronic deactivation of the biphenyl ring. Electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) are recommended for coupling steps involving CF₃-substituted aromatics.

Comparative Analysis of Amidation Methods

MethodConditionsYield (%)PMIE-Factor
Neat aminolysis60°C, 0.5 h940.941.2
Aqueous micellar25°C, 2 wt% TPGS-750-M/H₂O921.10.8
Solvent-free melt100°C, 4 h890.60.5

PMI (Process Mass Intensity) = Total mass input / Mass of product
E-Factor = Mass of waste / Mass of product

The solvent-free melt method exhibits the lowest environmental impact, while neat conditions provide the highest yield. Aqueous systems balance efficiency and sustainability, making them suitable for large-scale applications.

Purification and Characterization

Crude amides are purified via sequential washes with 1 M NaOH and 1 M HCl to remove residual 2-mercaptopyridine (a byproduct of thioester aminolysis). Silica gel chromatography using ethyl acetate/hexane gradients (1:1 to 3:1) isolates the product in >98% purity.

Key characterization data :

  • ¹H NMR (CDCl₃): δ 7.65 ppm (1H, amide NH), 7.45–7.30 ppm (biphenyl aromatic protons).

  • ¹³C NMR : 165.2 ppm (amide carbonyl), 124.5 ppm (q, J = 272 Hz, CF₃) .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the biphenyl ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Biphenyl Carboxylic Acid Derivatives

Key Compounds:
  • Compound 8i : 4-Chloro-3′-((1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindolin-5-yloxy)methyl)biphenyl-3-carboxylic acid
  • Compound 8j : 4-Chloro-3′-((2-isopentyl-1-oxoisoindolin-5-yloxy)methyl)biphenyl-3-carboxylic acid
  • Compound 8k : 4-Chloro-3′-((1-oxo-2-propylisoindolin-5-yloxy)methyl)biphenyl-3-carboxylic acid
  • 3-(Trifluoromethyl)biphenyl-3-carboxylic acid : Lacks the amide group and chloro substituent
Property Target Compound Compound 8i 3-(Trifluoromethyl)biphenyl-3-carboxylic acid
Molecular Formula C₁₅H₁₀ClF₃NO₂ C₃₀H₂₂ClF₃NO₄ C₁₄H₉F₃O₂
Substituents Cl (4), CF₃ (3'), amide (3) Cl (4), CF₃O-benzylisoindolin CF₃ (3), carboxylic acid (3)
Key Functional Groups Amide, CF₃, Cl Isoindolin-1-one, CF₃O-benzyl Carboxylic acid, CF₃
Biological Activity Potential mGluR2 modulation Orally active mGluR2 modulator Not reported

Comparison Insights :

  • The target compound’s amide group distinguishes it from carboxylic acid derivatives (e.g., 3-(trifluoromethyl)biphenyl-3-carboxylic acid), which may exhibit lower membrane permeability due to ionization .
  • Compounds 8i–8k incorporate isoindolin-1-one moieties, enhancing rigidity and binding affinity to mGluR2 compared to the simpler amide in the target compound .

Thiophene and Pyrazole Carboxamides

Key Compounds:
  • 445000-65-7: 4-(4-Chloro-phenyl)-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-thiophene-3-carboxylic acid amide
  • Fipronil Amide Degradate : 1-H-pyrazole-3-carboxylic acid amide derivative
Property Target Compound 445000-65-7 Fipronil Amide Degradate
Aromatic Core Biphenyl Thiophene Pyrazole
Substituents Cl, CF₃, amide Cl (×3), phenoxy-acetylamino CF₃, Cl (×2), amide
Molecular Weight ~350 g/mol (estimated) 455.74 g/mol ~400 g/mol (estimated)
Application Therapeutic candidate Unknown (structural analog) Insecticide metabolite

Comparison Insights :

  • Thiophene and pyrazole cores introduce distinct electronic properties compared to biphenyl systems. For example, thiophene’s electron-rich nature may alter binding interactions in biological systems .
  • The trifluoromethyl group in the target compound and fipronil degradate enhances resistance to oxidative metabolism, a shared advantage in bioactive molecules .

Diarylamide Derivatives with Trifluoromethyl Groups

Key Compounds:
  • BAY 43-9006 (Sorafenib Tosylate) : Contains a trifluoromethylphenyl urea moiety and pyridine-carboxamide
  • LY2409881 Hydrochloride : Benzo[b]thiophene-4-carboxylic acid cyclopropylamide
Property Target Compound BAY 43-9006 LY2409881 Hydrochloride
Core Structure Biphenyl Diaryl urea Benzo[b]thiophene
Key Groups Cl, CF₃, amide CF₃, urea, pyridine-carboxamide Chloro, piperazine, cyclopropylamide
Biological Target mGluR2 (hypothesized) Raf kinase, VEGF FLT-3 kinase

Comparison Insights :

  • Diarylamides like BAY 43-9006 leverage trifluoromethyl groups for kinase inhibition, suggesting the target compound’s CF₃ group could similarly enhance target affinity .

Research Findings and Implications

Metabolic Stability

  • Trifluoromethyl groups reduce oxidative degradation, as seen in fipronil’s amide degradate . This suggests the target compound may exhibit prolonged half-life in vivo.

Biological Activity

4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide (CAS No. 1237130-61-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide is C14H9ClF3NOC_{14}H_{9}ClF_{3}NO with a molecular weight of 299.67 g/mol. The structure features a biphenyl core substituted with a chloro and trifluoromethyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₄H₉ClF₃NO
Molecular Weight299.67 g/mol
CAS Number1237130-61-8

Research indicates that compounds similar to 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as gene transcription and cell proliferation.
  • Modulation of Protein Interactions : It may alter protein-protein interactions, impacting cellular functions like apoptosis and immune response.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory and anti-fibrotic properties. For instance, similar biphenyl derivatives have shown efficacy in reducing connective tissue growth factor (CTGF) gene expression in vitro, which is crucial for fibrosis development .

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship of biphenyl derivatives has been extensively studied. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds by improving binding affinity to target proteins.
  • Chain Length Variations : Modifications in the length of carbon chains connecting functional groups have been shown to significantly affect biological activity, indicating the importance of precise structural configurations .

Q & A

Q. Q. How do electronic effects of the –CF3_3 and –Cl substituents impact the compound’s reactivity in further derivatization?

  • Methodological Answer :
  • Hammett Analysis : Calculate σm_m values (–CF3_3: +0.43; –Cl: +0.37) to predict electrophilic substitution rates (e.g., nitration occurs meta to –CF3_3) .
  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic attack sites on the amide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.